molecular formula C9H11ClN2O3 B2546871 1-Oxo-5,6,7,8-tetrahydro-2H-2,7-naphthyridine-4-carboxylic acid;hydrochloride CAS No. 2460754-67-8

1-Oxo-5,6,7,8-tetrahydro-2H-2,7-naphthyridine-4-carboxylic acid;hydrochloride

Cat. No. B2546871
CAS RN: 2460754-67-8
M. Wt: 230.65
InChI Key: KSUAONPHHRLNKL-UHFFFAOYSA-N
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Description

1-Oxo-5,6,7,8-tetrahydro-2H-2,7-naphthyridine-4-carboxylic acid;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antibacterial Agents

Synthesis and Activity of Naphthyridine Derivatives

A range of naphthyridine derivatives, including structures related to 1-Oxo-5,6,7,8-tetrahydro-2H-2,7-naphthyridine-4-carboxylic acid, have been synthesized and evaluated for their antibacterial activities. These compounds have shown promising results against various bacterial pathogens. Notable examples include the synthesis of pyridonecarboxylic acids as antibacterial agents, where the antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues were found to be more active than enoxacin, a known antibacterial agent (Egawa et al., 1984).

Development of Antibacterial Agents

The research on 1,4-dihydro-4-oxopyridinecarboxylic acids as antibacterial agents led to the identification of compounds like enoxacin, highlighting the significance of structural variations at certain positions for enhanced antibacterial activity (Matsumoto et al., 1984).

Synthesis and Characterization

Efficient Synthesis Techniques

Research has also focused on developing efficient synthesis methods for naphthyridine derivatives. For example, an efficient synthesis of 6-fluoronalidixic acid and its conversion to enoxacin showcases the practical approaches to obtaining these compounds in large quantities (Sanchez & Rogowski, 1987).

Properties and Enantiomers

The asymmetric synthesis and properties of the enantiomers of a potent antibacterial agent indicate the significance of stereochemistry in the activity profile of these compounds. The S-(+) enantiomer demonstrated notably higher activity compared to its R-(-) counterpart (Rosen et al., 1988).

Applications Beyond Antibacterial Activity

Bone Turnover and Osteoporosis

Some derivatives of 1-Oxo-5,6,7,8-tetrahydro-2H-2,7-naphthyridine-4-carboxylic acid have been investigated for their potential in bone turnover models and the treatment of osteoporosis, demonstrating the versatility of these compounds in therapeutic applications beyond antibacterial uses (Hutchinson et al., 2003).

Mechanism of Action

The mechanism of action of naphthyridines is often correlated to their structure. They are known to exhibit a variety of biological activities, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Future Directions

The future directions in the study of naphthyridines include the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . There is also a burgeoning interest in the synthesis and biological applications of naphthyridines, reflecting their importance in the synthetic as well as medicinal chemistry fields .

properties

IUPAC Name

1-oxo-5,6,7,8-tetrahydro-2H-2,7-naphthyridine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3.ClH/c12-8-6-3-10-2-1-5(6)7(4-11-8)9(13)14;/h4,10H,1-3H2,(H,11,12)(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUAONPHHRLNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CNC2=O)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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